5-Iodo-2-(pyridin-3-yl)pyrimidine is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential pharmacological agent. The compound features a pyrimidine ring substituted with an iodine atom and a pyridine moiety, which enhances its biological activity. Its molecular formula is and it has a molecular weight of approximately 263.06 g/mol.
5-Iodo-2-(pyridin-3-yl)pyrimidine falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered aromatic rings containing nitrogen atoms. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 5-Iodo-2-(pyridin-3-yl)pyrimidine generally involves multi-step organic reactions. Common methods include:
Specific technical details regarding the synthesis may include:
The molecular structure of 5-Iodo-2-(pyridin-3-yl)pyrimidine consists of:
The compound's structural data can be represented by its SMILES notation: C1=CN=C(N=C1C2=CN=CC=C2)I
, which encodes the arrangement of atoms and bonds in the molecule .
5-Iodo-2-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Details about specific reaction conditions, such as reagents used and yields obtained from these reactions, are crucial for understanding its reactivity profile.
The mechanism of action for 5-Iodo-2-(pyridin-3-yl)pyrimidine is primarily related to its interaction with biological targets, such as enzymes or receptors involved in signaling pathways. These interactions may inhibit or modulate protein functions, which can lead to therapeutic effects.
Research indicates that compounds like 5-Iodo-2-(pyridin-3-yl)pyrimidine may act as inhibitors for specific protein kinases or other relevant targets in cellular pathways .
Key physical properties include:
Chemical properties encompass:
Relevant data should be verified through experimental studies or supplier specifications .
5-Iodo-2-(pyridin-3-yl)pyrimidine has several applications in scientific research:
Research continues to explore its potential in various therapeutic areas, including oncology and neurology .
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5